molecular formula C10H9ClN2O B13639454 2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13639454
M. Wt: 208.64 g/mol
InChI Key: YFPRYMWEYKLXAF-UHFFFAOYSA-N
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Description

2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2137579-51-0) is a chemical reagent with a molecular formula of C10H9ClN2O and a molecular weight of 208.64 . This compound features a pyrido[1,2-a]pyrimidin-4-one core, a privileged scaffold in medicinal and agrochemical research known for its diverse biological activities . The chloro and methyl substituents on this fused bicyclic heterocycle make it a valuable synthetic intermediate for further functionalization and derivatization. Compounds based on the pyrido[1,2-a]pyrimidin-4-one backbone have been extensively investigated for their potential applications. Research into similar structures has demonstrated significant insecticidal properties, with some derivatives acting as orthosteric modulators of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, a key target for modern pest control agents . Furthermore, this class of N-fused heterocycles is frequently explored in pharmaceutical development, with analogues reported to exhibit a range of activities including potential antipsychotic, antioxidant, and antiulcer effects . As such, 2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a versatile building block for discovery chemists working in both agrochemical and pharmaceutical fields, enabling the synthesis of novel molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-3,7-dimethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-6-3-4-8-12-9(11)7(2)10(14)13(8)5-6/h3-5H,1-2H3

InChI Key

YFPRYMWEYKLXAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C)Cl)C=C1

Origin of Product

United States

Preparation Methods

Thermal Cyclization and Decarboxylation Route

  • Starting Materials : 2-aminopyridines and isopropylidene methoxymethylenemalonate.
  • Process : The aminomethylenemalonate intermediate undergoes thermal cyclization at elevated temperatures (around 240–260 °C), where decarboxylation and ring closure occur simultaneously.
  • Outcome : Formation of the 4H-pyrido[1,2-a]pyrimidin-4-one core with halogen substitution at position 2.
  • Notes : This method is advantageous due to its one-pot nature and relatively straightforward conditions. However, careful temperature control is essential to avoid side reactions.

Halogenation Using N-Halosuccinimides

  • Purpose : To introduce the chlorine atom at the 2-position of the pyrido[1,2-a]pyrimidin-4-one scaffold.
  • Reagents : N-chlorosuccinimide (NCS) is commonly used for chlorination.
  • Conditions : Mild reaction conditions allow selective halogenation without affecting other sensitive functional groups.
  • Result : Efficient synthesis of 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones, including the 2-chloro derivative.

Summary of Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Thermal cyclization and decarboxylation 2-aminopyridine + isopropylidene methoxymethylenemalonate 240–260 Moderate to High One-pot reaction, sensitive to temperature
Halogenation N-chlorosuccinimide (NCS) Mild, room temp High Selective chlorination at position 2
Metal-catalyzed cyclization Cuprous chloride, triethylamine, DMSO 50–110 Up to 97.6 (related compound) Used in related pyrido-pyrimidine synthesis

Characterization and Analytical Data

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and substitution pattern.
  • Mass Spectrometry : Confirms molecular weight and purity.
  • HPLC : Used to monitor reaction progress and purity.
  • Crystallography : Occasionally employed for definitive structural confirmation.

Research Findings and Applications

  • Pyrido[1,2-a]pyrimidin-4-one derivatives, including halogenated analogs, have been studied for biological activities such as aldose reductase inhibition and antioxidant properties.
  • The presence of chlorine at the 2-position influences biological activity and provides a handle for further chemical modifications.
  • The synthetic methods described allow access to a variety of derivatives for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. Reaction conditions often involve mild temperatures and the presence of catalysts such as iodine .

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, such as 3-ArS/ArSe derivatives, which exhibit enhanced biological activities .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives are highly dependent on substituent positions and types. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties/Applications References
2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Cl, 3-Me, 7-Me 222.67 (calc.) Potential kinase inhibitor; structural intermediate for antipsychotics
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Cl, 7-Me 194.025 Intermediate in Suzuki coupling reactions
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-(CH₂CH₂Cl), 2-Me, 7-Me 236.70 Precursor to risperidone; antipsychotic activity
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 3-Cl 168.58 Synthesized via NCS halogenation; mp 159–160°C
7-Chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid 7-Cl, 4-Me, 4-COOH 254.66 Functionalized for drug delivery

Key Observations :

  • Chlorine Position : The 2-chloro substitution (as in the target compound) is less common than 3-chloro derivatives (e.g., 28a in ). The 2-position may influence electron distribution and binding affinity in kinase targets .
  • Chloroethyl Side Chain : The 3-(2-chloroethyl) analog (CAS 58837-31-3) is a critical intermediate in synthesizing risperidone, highlighting the role of flexible side chains in antipsychotic activity .

Physicochemical Properties

  • Melting Point : While exact data for the target compound is unavailable, 3-chloro analogs melt at 159–160°C , and chloroethyl derivatives are typically liquids or low-melting solids .
  • Solubility : The 3,7-dimethyl groups increase hydrophobicity compared to carboxylic acid derivatives (e.g., ), necessitating formulation adjustments for bioavailability.

Biological Activity

2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, including its anti-inflammatory effects, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C10H9ClN2O
  • Molecular Weight : 208.64 g/mol
  • CAS Number : 2137579-51-0
  • Structure : The compound features a pyrido[1,2-a]pyrimidine core with specific substitutions that influence its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy.

Table 1: IC50 Values of Pyrido[1,2-a]pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10
CelecoxibNot Applicable0.04 ± 0.01

These results indicate that certain derivatives are comparable to the standard anti-inflammatory drug celecoxib in their ability to inhibit COX-2, suggesting their potential as therapeutic agents in treating inflammatory conditions .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes relevant in cancer therapy and other diseases.

Table 2: Enzyme Inhibition Studies

EnzymeActivityReference
Dihydrofolate reductaseInhibitor
Protein kinaseInhibitor

Inhibition of dihydrofolate reductase (DHFR) suggests potential applications in cancer treatment due to DHFR's role in nucleotide synthesis and cell proliferation .

Case Studies

A study focused on the synthesis and evaluation of various pyrido[1,2-a]pyrimidine derivatives highlighted the compound's activity against inflammatory markers in vivo. The results indicated significant reductions in paw edema in animal models treated with the compound compared to controls .

Another investigation into the structure-activity relationship (SAR) revealed that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, indicating a pathway for optimizing derivative design for improved efficacy .

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